molecular formula C7H6Br2S B1288243 1,3-Dibromo-5-(methylthio)benzene CAS No. 141938-37-6

1,3-Dibromo-5-(methylthio)benzene

Cat. No. B1288243
M. Wt: 282 g/mol
InChI Key: OFAQYBZJADFVPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Dibromo-5-(methylthio)benzene involves various pathways and methodologies. For instance, the synthesis of dibromo- and didodecyl benzothieno[3,2-b] benzothiophenes, which are structurally related to the target compound, was achieved through the stilbene pathway. This process included the synthesis of bromo-2-(methylthio)benzaldehydes, followed by a series of functionalization, McMurry coupling, and cyclization reactions, yielding the final products in overall yields of 5-32% . Additionally, the total synthesis of a complex natural product starting from a bromo-dimethoxyphenyl methanol derivative was accomplished in five steps with an overall yield of 34%, showcasing the potential for synthesizing complex molecules from simpler brominated precursors .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-Dibromo-5-(methylthio)benzene has been characterized using various spectroscopic techniques and theoretical calculations. For example, a molecule synthesized with a benzene core substituted with dimethyl-benzimidazolyl groups was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Theoretical calculations using density functional theory (DFT) were in good agreement with the experimental data, indicating the reliability of such methods for predicting molecular structure .

Chemical Reactions Analysis

The chemical reactivity of brominated benzene derivatives can be explored through various reactions. Palladium-catalyzed cross-coupling reactions have been used to synthesize new compounds with ferrocenylethynyl groups attached to a 1,3-dibromobenzene core. These compounds exhibited chemically reversible oxidations, which were studied through electrochemical methods . Such reactions highlight the versatility of brominated benzene derivatives in forming new compounds with interesting electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the crystal structure of a tris(chloromercurio)benzene derivative was determined, providing insights into the spectral properties of such compounds . Additionally, the solid-state structural, electronic, and magnetic properties of a benzene-bridged tris(dithiadiazolyl) compound were investigated, revealing a diamagnetic behavior at room temperature and a conductivity near 10^-7 S cm^-1 . These studies demonstrate the diverse physical and chemical properties that can be expected from brominated benzene derivatives.

Scientific Research Applications

Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines

  • Field : Organic Chemistry
  • Application Summary : “1,3-Dibromo-5-(methylthio)benzene” could potentially be used in the synthesis of 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives . These derivatives have significant biological activities and are commonly found in natural products and bioactive pharmaceuticals .
  • Methods of Application : The synthesis of 1,3,5-triazepine derivatives involves nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride .
  • Results or Outcomes : Triazepine derivatives are a type of seven-membered heterocyclic compound with various pharmacological activities, such as antibacterial, antiviral, psychotropic, anticancer, CCK2 antagonist, antisecretory, anti-inflammatory, and analgesic activities .

Precatalyst for Activation of Carbonyl Functionality

  • Field : Organic Chemistry
  • Application Summary : “1,3-Dibromo-5,5-dimethylhydantoin” is used as a precatalyst for the activation of carbonyl functionality . This is crucial for a variety of industrial-scale condensation reactions .
  • Methods of Application : The direct esterification of carboxylic acids and alcohols, and aldol condensation of aldehydes are performed using 1,3-dibromo-5,5-dimethylhydantoin under neat reaction conditions .
  • Results or Outcomes : The method is air- and moisture-tolerant, allowing simple synthetic and isolation procedures for both reactions presented in this paper .

Chemical Properties and Structure

  • Field : Chemistry
  • Application Summary : “1,3-Dibromo-5-(methylthio)benzene” is a chemical compound with the molecular formula C7H6Br2S and a molecular weight of 282 . It is used in various chemical reactions due to its unique structure and properties .
  • Methods of Application : This compound can be used in a variety of chemical reactions, including substitution reactions, addition reactions, and elimination reactions .
  • Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .

Safety And Hazards

The safety information for “1,3-Dibromo-5-(methylthio)benzene” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

1,3-dibromo-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAQYBZJADFVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597358
Record name 1,3-Dibromo-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(methylthio)benzene

CAS RN

141938-37-6
Record name 1,3-Dibromo-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2.5M solution of n-butyllithium (42 mL; 0.105M) was added over 25 mins. to a vigorously stirred suspension of 1,3,5-tribromobenzene (31.5 G; 0.1M) in 1.6 L of anhydrous ether and 400 mL of anhydrous tetrahydrofuran under nitrogen at -78°. After stirring the mixture 30 minutes, 2 equivalents of dimethyldisulfide was added dropwise. The resulting mixture was stirred at R.T. overnight. 150 mL of sat'd sodium chloride solution was cautiously added. 500 mL of ethyl acetate was added. The organic phase was separated, and dried over anhyd. magnesium sulfate. Solvent removal gave a crude product, which was purified on silica gel using hexane as solvent. The desired product was isolated and distilled at 107°-110°/~1 mm to give 18 G of 3,5-dibromothioanisole as a colorless liquid, which slowly solidified on standing.
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